molecular formula C6H12O2 B2779504 (1S,2S)-2-methoxycyclopentan-1-ol CAS No. 1260427-40-4

(1S,2S)-2-methoxycyclopentan-1-ol

Cat. No.: B2779504
CAS No.: 1260427-40-4
M. Wt: 116.16
InChI Key: YVXLDOASGKIXII-WDSKDSINSA-N
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Description

(1S,2S)-2-methoxycyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with a methoxy group and a hydroxyl group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-methoxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXLDOASGKIXII-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260427-40-4
Record name (1S,2S)-2-methoxycyclopentan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methoxycyclopentan-1-ol typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions of appropriate precursors.

    Introduction of Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Hydroxyl Group Addition: The hydroxyl group can be added through hydrolysis or reduction reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in (1S,2S)-2-methoxycyclopentan-1-ol can be oxidized to a ketone under controlled conditions. This reaction is critical for synthesizing ketone derivatives used in further transformations.

Reagent Conditions Product Notes
Pyridinium chlorochromate (PCC)Dichloromethane, 0–25°C, 2–4 hrs(1S)-2-methoxycyclopentan-1-oneMild conditions preserve stereochemistry.
Jones reagent (CrO₃/H₂SO₄)Acetone, 0°C, 1 hr(1S)-2-methoxycyclopentan-1-oneHarsher conditions; risk of over-oxidation.

Mechanism : PCC oxidizes the secondary alcohol via a two-electron transfer mechanism, forming a ketone without affecting the methoxy group. The stereochemical integrity of the (1S,2S) configuration is maintained at the methoxy-bearing carbon .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution, enabling functional group interconversion.

Reagent Conditions Product Notes
HBr (48%) + H₂SO₄Reflux, 6–8 hrs(1S,2S)-2-methoxycyclopentyl bromideSN2 mechanism; inversion at C1.
SOCl₂Pyridine, 0°C, 2 hrs(1S,2S)-2-methoxycyclopentyl chlorideRetention of configuration.

Key Insight : Steric hindrance from the cyclopentane ring favors SN2 mechanisms at the hydroxyl-bearing carbon, leading to inversion of configuration. The methoxy group’s electron-donating effect slightly accelerates substitution.

Protection/Deprotection Reactions

The hydroxyl group is often protected to prevent undesired side reactions during multi-step syntheses.

Protecting Reagent Conditions Product Deprotection Method
Trimethylsilyl chloride (TMSCl)Imidazole, DMF, 25°C, 12 hrs(1S,2S)-2-methoxy-1-(TMS-oxy)cyclopentaneTBAF in THF, 1 hr.
Acetic anhydridePyridine, 25°C, 4 hrs(1S,2S)-2-methoxycyclopentyl acetateNaOH/MeOH, 2 hrs.

Applications : Silylation with TMSCl is preferred for temporary protection due to its stability under basic conditions and ease of removal.

Stereochemical Modifications

The compound’s stereochemistry can be manipulated using chiral auxiliaries or catalysts.

Reaction Reagent/Conditions Product Outcome
Mitsunobu reactionDIAD, PPh₃, (S)-BINOL(1R,2S)-2-methoxycyclopentan-1-olInversion at C1.
Enzymatic resolutionLipase (e.g., CAL-B), vinyl acetateEnantiomerically pure (1S,2S) isomerKinetic resolution.

Significance : The Mitsunobu reaction enables precise inversion of configuration, critical for accessing diastereomeric analogs.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, forming cyclopentene derivatives via elimination .

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) leads to ring-opening reactions .

Scientific Research Applications

Chiral Building Block in Organic Synthesis

(1S,2S)-2-methoxycyclopentan-1-ol serves as a valuable chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of stereochemically diverse compounds, which are essential in drug development and synthesis of fine chemicals .

Biological Studies

The chirality of this compound makes it useful for studying enzyme-substrate interactions and stereospecific biological processes. Its interactions with biological receptors can provide insights into the mechanisms of action for various drugs and biological pathways .

Medicinal Chemistry

This compound has shown potential as an intermediate in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs). Its ability to modulate biological activity through interactions with sigma receptors suggests applications in treating neurodegenerative diseases and cancer .

Case Study 1: Neuroinflammation

Research has indicated that this compound may reduce inflammatory markers in neuroinflammation models. This suggests its potential use in therapies aimed at neurodegenerative diseases like Alzheimer's disease .

Case Study 2: Anticancer Activity

A study investigating the cytotoxic effects of this compound on human cancer cell lines found significant cell death compared to control groups. This highlights its potential as a lead compound for anticancer drug development .

Therapeutic Potential

The therapeutic potential of this compound includes:

  • Neurodegenerative Diseases : Potential to alleviate cognitive deficits associated with Alzheimer’s disease.
  • Cancer Treatment : Exhibits cytotoxic activity against certain cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest possible antimicrobial activities similar to other cyclic alcohols .

Mechanism of Action

The mechanism of action of (1S,2S)-2-methoxycyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-methoxycyclopentan-1-ol: A stereoisomer with different spatial arrangement of substituents.

    Cyclopentanol: Lacks the methoxy group, leading to different chemical properties and reactivity.

    Methoxycyclopentane: Lacks the hydroxyl group, affecting its polarity and hydrogen bonding capabilities.

Uniqueness

(1S,2S)-2-methoxycyclopentan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Biological Activity

(1S,2S)-2-methoxycyclopentan-1-ol is a chiral organic compound with significant biological implications. Its structure, characterized by a methoxy group and a hydroxyl group on a cyclopentane ring, allows it to participate in various biological interactions. The compound's chirality makes it particularly relevant in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C6H12O2
  • Molecular Weight : 116.16 g/mol
  • Structural Features : Contains a methoxy (-OCH3) and a hydroxyl (-OH) group.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can influence the compound's binding affinity and selectivity, affecting its overall biological activity .

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit inhibitory effects on key signaling pathways involved in cancer progression, such as the PI3K-AKT pathway and the Ras-Raf-MEK-ERK pathway. These pathways are crucial for cell proliferation and survival, making them significant targets for cancer therapy .

2. Enzyme Interaction Studies

Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its interaction with cyclin-dependent kinases (CDKs) has been explored, highlighting its potential role in regulating cell cycle progression .

Case Study 1: Inhibition of CDK Activity

A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against CDK2/4/6 kinases. This inhibition was linked to reduced cell proliferation in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Stereospecificity in Biological Systems

The chiral nature of this compound has been investigated in enzyme-substrate interactions. Research indicated that the stereochemistry significantly affects binding affinities and enzymatic activities, emphasizing the importance of chirality in drug design .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
(1R,2R)-2-Methoxycyclopentan-1-olChiral alcoholSimilar enzyme inhibition properties
(1S,2S)-2-MethoxycyclohexanolChiral alcoholDifferent binding affinities
(1R,2R)-2-MethoxycyclopentanoneKetone derivativeDistinct metabolic pathways

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1S,2S)-2-methoxycyclopentan-1-ol, and how can stereochemical purity be ensured?

  • Methodology :

  • Reductive Amination : Start with cyclopentanone and methoxyamine derivatives. Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst for reductive amination. Optimize pH (6–7) to favor imine formation .
  • Chiral Resolution : Employ chiral chromatography (e.g., Chiralpak® AD-H column) or kinetic resolution using enantioselective enzymes to isolate the (1S,2S) diastereomer .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >98% enantiomeric excess (ee) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (e.g., coupling constants for vicinal diols) and methoxy group integration .
  • HPLC-MS : Reverse-phase C18 columns with methanol/water mobile phases to assess purity and detect trace impurities .
  • Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for stereochemical confirmation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Comparative Studies : Synthesize (1R,2R) and (1S,2S) diastereomers and compare reaction rates with electrophiles (e.g., alkyl halides) under identical conditions. Use DFT calculations to model transition-state energy barriers .
  • Kinetic Isotope Effects (KIE) : Investigate secondary KIEs to determine stereoelectronic effects during bond cleavage .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes (e.g., cytochrome P450 isoforms) under controlled pH and ionic strength .
  • Impurity Profiling : Employ LC-MS/MS to identify bioactive impurities (e.g., oxidized byproducts) that may skew activity results .
  • Dose-Response Curves : Generate EC50/IC50 values across multiple cell lines to assess variability in potency .

Q. How can oxidative degradation pathways of this compound be mapped under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to hydrogen peroxide (H2O2) or UV light and monitor degradation via GC-MS. Identify primary oxidation products (e.g., ketones or carboxylic acids) .
  • Stability Indicating Methods : Develop a validated HPLC method to track degradation kinetics under varying pH (2–12) and temperature (25–60°C) .

Q. What role do solvent effects play in optimizing catalytic asymmetric synthesis of this compound?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) and ionic liquids to enhance catalyst turnover. Measure enantioselectivity (ee) via chiral HPLC .
  • Dielectric Constant Analysis : Correlate solvent polarity with transition-state stabilization using Kamlet-Taft parameters .

Q. How can computational modeling predict the compound’s interaction with enantioselective enzymes?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding poses with CYP450 isoforms. Validate with mutagenesis studies (e.g., alanine scanning) .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability of enzyme-ligand complexes .

Q. What protocols mitigate hygroscopicity challenges during storage and handling?

  • Methodology :

  • Lyophilization : Freeze-dry the compound and store under argon in amber vials with molecular sieves (3Å) .
  • Karl Fischer Titration : Monitor moisture content (<0.1% w/w) during long-term stability studies (25°C/60% RH) .

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